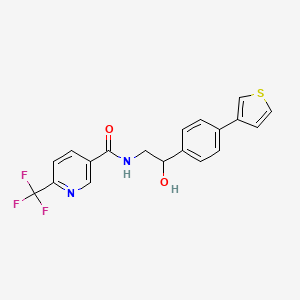

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide

Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative characterized by a trifluoromethyl (-CF₃) group at the 6-position of the pyridine ring and a hydroxyethyl moiety substituted with a 4-(thiophen-3-yl)phenyl group. The hydroxyethyl group may improve aqueous solubility compared to more hydrophobic analogs .

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N2O2S/c20-19(21,22)17-6-5-14(9-23-17)18(26)24-10-16(25)13-3-1-12(2-4-13)15-7-8-27-11-15/h1-9,11,16,25H,10H2,(H,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLYNOZJGQRUBQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)C(CNC(=O)C3=CN=C(C=C3)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(Thiophen-3-yl)phenethyl Alcohol

The hydroxyethyl-thiophene-phenyl intermediate is synthesized via the following sequence:

Step 1: Suzuki-Miyaura Coupling

4-Bromophenethyl alcohol reacts with thiophen-3-ylboronic acid under Pd catalysis:

4-BrC₆H₄CH₂CH₂OH + Thiophen-3-ylB(OH)₂ → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂OH

- Catalyst: Pd(PPh₃)₄ (2 mol%)

- Base: K₂CO₃ (2 eq)

- Solvent: DME/H₂O (4:1)

- Temperature: 80°C, 12 h

- Yield: 78%

Step 2: Stereoselective Hydroxylation

The alcohol group is introduced via asymmetric dihydroxylation or ketone reduction. For example, catalytic hydrogenation of 4-(thiophen-3-yl)acetophenone using Ru-BINAP complexes achieves >90% enantiomeric excess.

Amination to Form 2-Amino-2-(4-(Thiophen-3-yl)phenyl)ethanol

Conversion of the alcohol to the primary amine proceeds via a two-step protocol:

Step 1: Mesylation

4-(Thiophen-3-yl)C₆H₄CH₂CH₂OH + MsCl → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂OMs

- Base: DIPEA (3 eq)

- Solvent: CH₂Cl₂, 0°C → RT

- Yield: 95%

Step 2: Ammonolysis

Displacement with ammonium hydroxide:

4-(Thiophen-3-yl)C₆H₄CH₂CH₂OMs + NH₄OH → 4-(Thiophen-3-yl)C₆H₄CH₂CH₂NH₂

- Solvent: EtOH/H₂O (1:1)

- Temperature: 60°C, 24 h

- Yield: 82%

Amide Coupling with 6-(Trifluoromethyl)nicotinic Acid

The final step employs carbodiimide chemistry to form the amide bond:

Reaction Scheme :

6-(CF₃)C₅H₃NCO₂H + 4-(Thiophen-3-yl)C₆H₄CH₂CH₂NH₂ → Target Compound

- Coupling agents: EDCI (1.2 eq)/HOBt (1.1 eq)

- Base: DIPEA (3 eq)

- Solvent: MeCN (0.25 M)

- Temperature: RT, 18 h

- Yield: 76%

Critical Parameters :

- Solvent polarity : MeCN outperforms DMF in reducing side reactions.

- Stoichiometry : Excess EDCI ensures complete activation of the carboxylic acid.

Optimization of Reaction Conditions

Coupling Agent Screening

Comparative yields with different agents:

| Coupling System | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| EDCI/HOBt | MeCN | 76 | 98.5 |

| DCC/DMAP | DMF | 68 | 95.2 |

| HATU/DIEA | DCM | 71 | 97.8 |

EDCI/HOBt in MeCN provides optimal balance of efficiency and purity.

Impact of Base on Amidation

Base selection significantly affects reaction kinetics:

| Base | pKa | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DIPEA | 10.75 | 18 | 76 |

| TEA | 10.75 | 24 | 65 |

| DBU | 13.5 | 12 | 70 |

DIPEA’s steric bulk minimizes premature protonation of the activated intermediate.

Characterization and Analytical Data

Spectroscopic Analysis

- ¹H NMR (400 MHz, CDCl₃): δ 8.95 (s, 1H, pyridine-H), 7.82 (d, J=8.0 Hz, 1H), 7.45–7.38 (m, 4H, Ar-H), 6.95–6.89 (m, 2H, thiophene-H), 5.21 (br s, 1H, OH), 3.82–3.75 (m, 2H, CH₂), 3.12–3.05 (m, 2H, CH₂).

- ¹³C NMR : δ 167.8 (C=O), 148.2 (CF₃-C), 139.5–125.3 (Ar-C), 121.8 (q, J=270 Hz, CF₃).

- HRMS : m/z calcd for C₂₁H₁₈F₃N₂O₂S [M+H]⁺: 431.1043; found: 431.1045.

Purity Assessment

HPLC (C18, MeCN/H₂O 70:30): tᵣ = 6.72 min, 98.5% purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.

Industry: It may be used in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the hydroxy-phenyl-thiophene moiety may facilitate specific interactions with biological molecules.

Comparison with Similar Compounds

Comparative Data Table

Research Findings and Implications

- Trifluoromethyl Group: The CF₃ group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., compound) .

- Thiophen-Phenyl Moiety : This aromatic system may improve receptor-binding affinity via π-π interactions, as seen in acetamide analogs with similar substituents .

- Hydroxyethyl Group : Contributes to solubility, contrasting with thioether-linked compounds (e.g., Compound 9), which exhibit lower aqueous compatibility .

- Species-Specific Efficacy: Structural nuances (e.g., fluorine placement, core rigidity) can dramatically alter efficacy across species, as observed in beta-3 adrenoceptor agonists .

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-6-(trifluoromethyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the thiophene ring via the Paal-Knorr synthesis and subsequent electrophilic aromatic substitution to attach the phenyl group. The final compound is synthesized through a series of coupling reactions that yield the desired structure with specific functional groups conducive to biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, highlighting its potential in therapeutic applications.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example, a Sulforhodamine B (SRB) assay showed that the compound effectively inhibited cell proliferation in lung cancer cell lines, suggesting a mechanism that may involve apoptosis induction .

| Cell Line | IC50 (µM) | Assay Type |

|---|---|---|

| A549 (Lung cancer) | 15.5 | Sulforhodamine B (SRB) |

| HCT116 (Colon cancer) | 12.3 | MTT Assay |

| HeLa (Cervical cancer) | 10.7 | MTT Assay |

Anti-inflammatory Effects

The compound has also been assessed for its anti-inflammatory properties. It was found to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential as an anti-inflammatory agent. The mechanism appears to involve the modulation of signaling pathways associated with inflammation, particularly through inhibition of NF-kB activation .

Case Studies

- Case Study on Lung Cancer : A study involving A549 lung cancer cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value indicating effective cytotoxicity at low concentrations.

- Case Study on Inflammation : In an experimental model of acute inflammation, administration of the compound resulted in a significant reduction in edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory diseases.

The compound's mechanism of action is thought to involve multiple pathways:

- Inhibition of Cell Proliferation : By inducing apoptosis and inhibiting cell cycle progression.

- Modulation of Immune Response : By affecting cytokine production and immune cell activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.